molecular formula C15H16BrN3O2 B8536610 6-Bromo-4-(oxan-4-ylamino)quinoline-3-carboxamide

6-Bromo-4-(oxan-4-ylamino)quinoline-3-carboxamide

Cat. No.: B8536610
M. Wt: 350.21 g/mol
InChI Key: TVLIRODQLQEDQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-4-(oxan-4-ylamino)quinoline-3-carboxamide is a useful research compound. Its molecular formula is C15H16BrN3O2 and its molecular weight is 350.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H16BrN3O2

Molecular Weight

350.21 g/mol

IUPAC Name

6-bromo-4-(oxan-4-ylamino)quinoline-3-carboxamide

InChI

InChI=1S/C15H16BrN3O2/c16-9-1-2-13-11(7-9)14(12(8-18-13)15(17)20)19-10-3-5-21-6-4-10/h1-2,7-8,10H,3-6H2,(H2,17,20)(H,18,19)

InChI Key

TVLIRODQLQEDQC-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC2=C3C=C(C=CC3=NC=C2C(=O)N)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 6-bromo-4-chloroquinoline-3-carboxamide (50 g, 175.4 mmol), tetrahydro-2H-pyran-4-amine (26.2 g, 193 mmol) and DIPEA (56.13 mL, 438.5 mmol) in DMA (500 mL) was stirred at 90° C. overnight. The mixture was allowed to cool and poured into water (1500 mL). The precipitate was filtered, washed with water (2×200 mL) and dried under reduced pressure to afford the desired material (57.3 g, 93%) as a white solid. NMR Spectrum: 1H NMR (400 MHz, DMSO-d6) δ 2.88-1.92 (2H, m), 2.59-2.78 (2H, m), 3.50-3.62 (3H, m), 3.96-4.08 (2H, m), 4.92-4.98 (1H, m), 7.80 (1H, m), 7.99 (1H, dd), 8.46 (1H, d), 8.74 (1H, s).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
26.2 g
Type
reactant
Reaction Step One
Name
Quantity
56.13 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
1500 mL
Type
reactant
Reaction Step Two
Yield
93%

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